N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide
CAS No.: 304906-01-2
Cat. No.: VC6269726
Molecular Formula: C13H12N2O3S
Molecular Weight: 276.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 304906-01-2 |
---|---|
Molecular Formula | C13H12N2O3S |
Molecular Weight | 276.31 |
IUPAC Name | N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C13H12N2O3S/c1-18-11-7-9(4-5-10(11)16)8-14-15-13(17)12-3-2-6-19-12/h2-8,16H,1H3,(H,15,17)/b14-8+ |
Standard InChI Key | SSBKRCFODRDMFY-RIYZIHGNSA-N |
SMILES | COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CS2)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a planar Schiff base structure formed via condensation between 4-hydroxy-3-methoxybenzaldehyde and thiophene-2-carbohydrazide. The benzylidene group adopts an E-configuration around the imine bond (C=N), stabilized by intramolecular hydrogen bonding between the phenolic -OH and the adjacent methoxy group . The thiophene ring introduces π-conjugation, enhancing electronic delocalization across the molecule.
Table 1: Key Molecular Parameters
Property | Value |
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Molecular Formula | C₁₃H₁₂N₂O₃S |
Molecular Weight | 276.31 g/mol |
Functional Groups | Phenolic -OH, Methoxy, C=N, Amide |
Predicted LogP | ~2.8 (estimated from analogs) |
Hydrogen Bond Donors/Acceptors | 3/5 |
Synthesis and Optimization
Schiff Base Condensation
The synthesis follows a classic acid-catalyzed condensation reaction:
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Reactants: Equimolar quantities of 4-hydroxy-3-methoxybenzaldehyde and thiophene-2-carbohydrazide.
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Conditions: Reflux at 70–80°C for 4–6 hours under inert atmosphere .
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Catalyst: Trace acetic acid (0.1–0.5 mL) to protonate the aldehyde, accelerating nucleophilic attack by the hydrazide’s -NH₂ group .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation (160–320 W) to reduce reaction times to 8–12 minutes while achieving yields of 68–81% . This method minimizes side products like hydrolyzed aldehydes and enhances regioselectivity.
Structural Characterization
Spectroscopic Analysis
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FT-IR:
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¹H NMR (DMSO-d₆):
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UV-Vis: Absorption bands at 208 nm (π→π*) and 324 nm (n→π*), indicating extended conjugation .
Table 2: Comparative Spectral Data of Analogous Compounds
Compound | λ_max (nm) | C=N IR (cm⁻¹) | Yield (%) |
---|---|---|---|
N'-(3-hydroxy-4-methoxybenzylidene) | 210, 318 | 1610 | 75 |
N'-(4-methoxybenzylidene) | 208, 324 | 1628 | 76 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO and DMF; sparingly soluble in water (<0.1 mg/mL at 25°C).
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Thermal Stability: Decomposition onset at ~220°C (DSC), attributed to imine bond cleavage .
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pH Sensitivity: The phenolic -OH (pKa ~9.5) deprotonates in alkaline media, altering solubility and electronic properties .
Applications and Future Directions
Pharmaceutical Development
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Antimicrobial Coatings: Incorporation into polymers for medical devices.
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Prodrug Design: Functionalization of the hydrazide group for targeted drug delivery.
Materials Science
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Coordination Chemistry: The C=N and -OH groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺), enabling catalytic or photoluminescent materials .
Research Priorities
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Stereochemical Studies: X-ray crystallography to resolve the E/Z isomerism.
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In Vivo Toxicology: ADMET profiling to assess bioavailability and toxicity.
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Structure-Activity Relationships (SAR): Modifying the methoxy/hydroxy positions to enhance potency.
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